2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95%
Overview
Description
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% (2-F5MCPP) is an organic compound widely used in scientific research. It is a derivative of phenol and is typically used as an intermediate in organic synthesis. 2-F5MCPP has a wide range of applications in research, including as a reagent in the synthesis of organic compounds and as a starting material in organic synthesis. It is also used in biological studies as a fluorescent probe or as a substrate in enzymatic reactions.
Mechanism of Action
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a unique mechanism of action. It is a substrate for a variety of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% also acts as a catalyst in organic reactions, as it can activate electrophilic reagents and facilitate the formation of covalent bonds. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can act as a ligand in coordination chemistry, binding to transition metals and forming complexes.
Biochemical and Physiological Effects
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of biochemical and physiological effects. It can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can also modulate the activity of enzymes and other proteins, affecting the metabolism of drugs and other xenobiotics. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can interact with cell membranes and other cellular components, affecting the function of cells and tissues.
Advantages and Limitations for Lab Experiments
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a stable compound, with a low melting point and a low volatility, making it easy to handle and store. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is also soluble in a variety of solvents, making it easy to use in reactions. However, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% also has some limitations. For example, it can be toxic and can cause skin irritation, so it should be handled with care. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can decompose in the presence of light or heat, so it should be stored in a dark, cool place.
Future Directions
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of potential future applications. It can be used as a starting material in the synthesis of drugs, such as anti-HIV drugs and anti-cancer drugs. It can also be used as a fluorescent probe in biological studies, allowing researchers to monitor the activity of enzymes and other proteins. In addition, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be used as a ligand in coordination chemistry, allowing researchers to study the structure of transition metal complexes. Finally, 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% can be used as a catalyst in organic reactions, facilitating the formation of covalent bonds.
Scientific Research Applications
2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organic compounds, as a starting material in organic synthesis, and as a fluorescent probe in biological studies. It can also be used as a substrate in enzymatic reactions, as a catalyst in organic reactions, and as a ligand in coordination chemistry. 2-(2-Fluoro-5-methoxycarbonylphenyl)phenol, 95% is also used in the synthesis of drugs, such as anti-HIV drugs and anti-cancer drugs.
properties
IUPAC Name |
methyl 4-fluoro-3-(2-hydroxyphenyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-14(17)9-6-7-12(15)11(8-9)10-4-2-3-5-13(10)16/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWSZQNJDQLYMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683580 | |
Record name | Methyl 6-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
764703-61-9 | |
Record name | Methyl 6-fluoro-2'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10683580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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